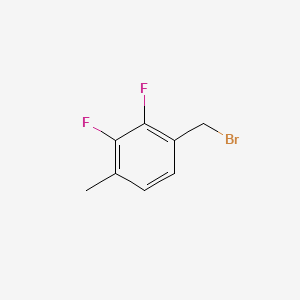

2,3-Difluoro-4-methylbenzyl bromide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bromobenzyl compounds typically involves nucleophilic substitution reactions where a bromide leaving group is displaced by another nucleophile. For example, 2-bromo-N-(2,4-difluorobenzyl)benzamide was synthesized from 2-bromobenzoic acid and (2,4-difluorophenyl)methanamine . Similarly, 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide was synthesized through decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-difluorobenzyl bromide . These methods suggest that 2,3-difluoro-4-methylbenzyl bromide could be synthesized through a nucleophilic substitution reaction involving a suitable difluoromethylbenzene derivative and a brominating agent.

Molecular Structure Analysis

The molecular structure of bromobenzyl compounds is often characterized using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined by single-crystal X-ray diffraction . Theoretical calculations, such as density functional theory (DFT), are also used to predict the molecular structure and properties of these compounds . These studies provide a basis for understanding the molecular structure of 2,3-difluoro-4-methylbenzyl bromide, which is likely to exhibit similar characteristics.

Chemical Reactions Analysis

Bromobenzyl compounds are reactive intermediates that can participate in various chemical reactions. The presence of a bromide leaving group makes them suitable for further functionalization through nucleophilic substitution reactions. For example, the synthesis of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide involved the nucleophilic attack of 4-methylimidazole on a brominated precursor . This suggests that 2,3-difluoro-4-methylbenzyl bromide could also undergo similar reactions to form more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl compounds can be inferred from their molecular structure and the presence of functional groups. The fluorine atoms and bromide group influence the compound's polarity, reactivity, and potential for forming intermolecular interactions. For instance, the crystal structure analysis of related compounds reveals the presence of hydrogen bonds and π-interactions, which can affect the compound's solubility and melting point . Theoretical calculations provide additional information on properties such as dipole moment, polarizability, and hyperpolarizability . These properties are crucial for understanding the behavior of 2,3-difluoro-4-methylbenzyl bromide in different environments and its potential applications.

Applications De Recherche Scientifique

Novel Brominated Flame Retardants

Research indicates an increasing application of novel brominated flame retardants (NBFRs) across various domains, necessitating further study on their occurrence, environmental fate, and toxicity. There's a significant knowledge gap for numerous NBFRs, highlighting the need for comprehensive monitoring programs and optimized analytical methods to encompass all NBFRs. This suggests a demand for research into compounds like "2,3-Difluoro-4-methylbenzyl bromide" for potential use as flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).

Regioselectivity in Bromination Reactions

A study exploring the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, including the use of N-bromosuccinimide, might offer insights into the chemical behavior and potential applications of "2,3-Difluoro-4-methylbenzyl bromide" in synthetic chemistry. Understanding the regioselectivity and reaction mechanisms of bromination can aid in the development of new brominated compounds for various applications (Thapa, Brown, Balestri, & Taylor, 2014).

Environmental Impact of Brominated Compounds

The environmental concentrations, fate, and toxicological impacts of brominated compounds, including flame retardants and their degradation products, are critical areas of research. Studies have highlighted the widespread distribution of these compounds and their potential toxicity, underscoring the importance of monitoring their levels in various environmental matrices. This context is essential when considering the environmental implications of synthesizing and using compounds like "2,3-Difluoro-4-methylbenzyl bromide" (Koch & Sures, 2018).

Synthesis and Applications in Organic Chemistry

The practical synthesis and applications of related brominated compounds in organic chemistry, such as the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, may provide parallels to the potential synthetic utility and applications of "2,3-Difluoro-4-methylbenzyl bromide" in the development of new chemical entities or materials (Qiu, Gu, Zhang, & Xu, 2009).

Mécanisme D'action

Target of Action

The primary target of 2,3-Difluoro-4-methylbenzyl bromide is the benzylic position of aromatic compounds . This compound is often used in organic synthesis, where it can react with a variety of nucleophiles at the benzylic position .

Mode of Action

2,3-Difluoro-4-methylbenzyl bromide interacts with its targets through nucleophilic substitution reactions . In an SN2 type mechanism, the nucleophile attacks the carbon at the same time that the electrons kick off onto the bromine to form the bromide anion as a relatively stable leaving group .

Propriétés

IUPAC Name |

1-(bromomethyl)-2,3-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPOYZMZHWXAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378912 | |

| Record name | 2,3-Difluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methylbenzyl bromide | |

CAS RN |

261763-43-3 | |

| Record name | 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B1304650.png)